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molecular formula C7H7NO2S B8300731 3-Methanesulfinyl-pyridine-2-carbaldehyde

3-Methanesulfinyl-pyridine-2-carbaldehyde

Cat. No. B8300731
M. Wt: 169.20 g/mol
InChI Key: OKBPEBCHNWNISK-UHFFFAOYSA-N
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Patent
US07084155B2

Procedure details

To a cold (0° C.), stirred solution of 3-methylsulfanyl-pyridine-2-carbaldehyde (prepared as described for AMD9574) (280 mg, 1.83 mmol) in a mixture of MeOH (20 mL) and water (2 mL) was added solid oxone (2.25 g, 3.66 mmol) and the resulting heterogeneous mixture was stirred for 5 h. At this point, the reaction mixture was diluted with CH2Cl2 (50 mL), and then filtered through celite, washed with CH2Cl2 (3×20 mL) and concentrated and dried in vacuo. Flash chromatography (silica gel, 4:1 hexanes-EtOAc) of the residue thus obtained afforded 70 mg (23%) of 3-methanesulfinyl-pyridine-2-carbaldehyde. 1H NMR (CDCl3) □ 2.86 (s, 3H), 7.81 (dd, 1H, J=8, 5 Hz), 8.66–8.69 (m, 1H), 8.90 (d, 1H, J=3 Hz), 10.12 (s, 1H).
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
2.25 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[C:4]([CH:9]=[O:10])=[N:5][CH:6]=[CH:7][CH:8]=1.[OH:11]OS([O-])=O.[K+]>CO.O.C(Cl)Cl>[CH3:1][S:2]([C:3]1[C:4]([CH:9]=[O:10])=[N:5][CH:6]=[CH:7][CH:8]=1)=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
CSC=1C(=NC=CC1)C=O
Step Two
Name
Quantity
2.25 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting heterogeneous mixture was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
washed with CH2Cl2 (3×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
Flash chromatography (silica gel, 4:1 hexanes-EtOAc) of the residue thus obtained

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CS(=O)C=1C(=NC=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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